REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]1.[S:10](Cl)([C:13]1[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=1)(=[O:12])=[O:11].O>N1C=CC=CC=1>[CH3:17][C:16]1[CH:18]=[CH:19][C:13]([S:10]([O:1][CH2:2][C:3]2([CH3:9])[CH2:7][O:6][C:5](=[O:8])[NH:4]2)(=[O:12])=[O:11])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
629 mg
|
Type
|
reactant
|
Smiles
|
OCC1(NC(OC1)=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred at ambient temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solids were isolated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1(NC(OC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |